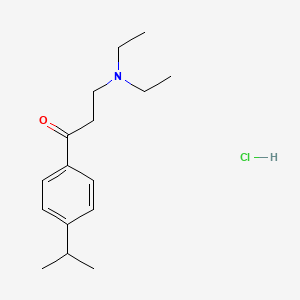
3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been explored through various methods, including the Friedel-Crafts acylation, α-bromination, and amination processes. For instance, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride involves acetanilide conversion through these steps, demonstrating the complexity and precision required in synthesizing such compounds (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride has been determined using various spectroscopic methods including UV, IR, 1HNMR, MS, and elementary analysis. These methods provide detailed insights into the molecular framework, bond lengths, and the overall geometric configuration of the compounds, contributing to a deeper understanding of their structural properties.
Chemical Reactions and Properties
Chemical reactions involving similar compounds showcase a variety of transformations, including chlorodeamination or bromodeamination, revealing the reactivity and versatility of these compounds in chemical synthesis. Such reactions are crucial for developing new materials with potential applications in various fields (M. Unno et al., 1997).
Physical Properties Analysis
The physical properties of compounds akin to 3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride, such as polymorphism, have been characterized using techniques like capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR). These studies provide valuable information on the solid-state characteristics, which are essential for understanding the stability and formulation of these compounds (F. Vogt et al., 2013).
Applications De Recherche Scientifique
Microbial Production of Propanol
Research by Walther and François (2016) outlines advancements in microbial production of propanol, highlighting its potential as a biofuel component or a precursor for chemical synthesis. The development of synthetic propanol-producing pathways and optimization of fermentation conditions are key focuses, with continuous product removal identified as a crucial factor for improving process performance (Walther & François, 2016).
Pharmacological Review of Chlorogenic Acid
Naveed et al. (2018) discuss the pharmacological effects of Chlorogenic Acid (CGA), a phenolic compound with antioxidant, antibacterial, and anti-inflammatory properties. The review calls for further research to optimize CGA's biological and pharmacological effects, potentially paralleling the research needs for "3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride" (Naveed et al., 2018).
Propofol Infusion Syndrome
Fodale and Monaca (2008) review the complications associated with prolonged propofol administration, known as Propofol Infusion Syndrome (PRIS), characterized by severe metabolic disturbances and organ failures. This study underscores the importance of understanding the physiological and toxicological impacts of chemical compounds (Fodale & Monaca, 2008).
Biomedical Applications of Conducting Polymers
Talikowska, Fu, and Lisak (2019) review the use of conducting polymers in wound care and skin tissue engineering, highlighting their potential for accelerated wound healing and controlled drug delivery. This research exemplifies the innovative applications of chemical compounds in biomedical engineering (Talikowska et al., 2019).
Environmental Impact and Toxicity of Herbicides
Zuanazzi, Ghisi, and Oliveira (2020) provide a scientometric review of the research trends and gaps concerning the toxicity of the herbicide 2,4-D, emphasizing the importance of understanding the environmental and health impacts of chemical compounds. This review might parallel considerations necessary for researching "3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride" (Zuanazzi et al., 2020).
Propriétés
IUPAC Name |
3-(diethylamino)-1-(4-propan-2-ylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-5-17(6-2)12-11-16(18)15-9-7-14(8-10-15)13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVDFSDVLKSEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4007284.png)
![ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B4007291.png)
![N-(4-bromophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007299.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4007308.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)
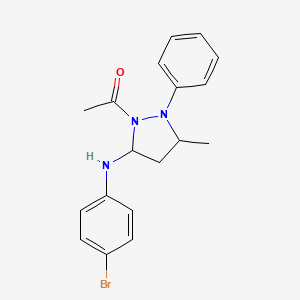
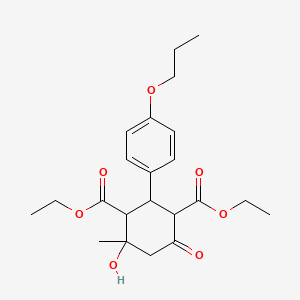
![1-(2-hydroxy-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B4007343.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4007346.png)
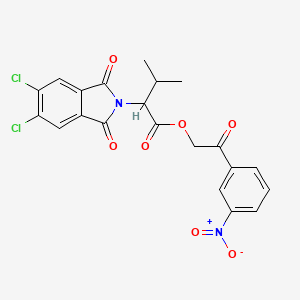
![1-(4-chlorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4007353.png)
![5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)
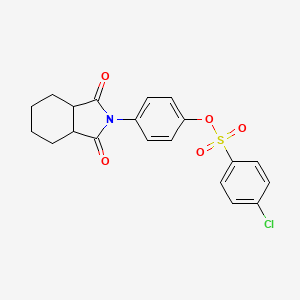
![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007371.png)